molecular formula C28H16BF12Na B14054288 Sodium tetrakis[4-(trifluoromethyl)phenyl]borate(1-) CAS No. 22533-15-9

Sodium tetrakis[4-(trifluoromethyl)phenyl]borate(1-)

Cat. No.: B14054288
CAS No.: 22533-15-9
M. Wt: 614.2 g/mol
InChI Key: KXIHZUVOFLOTPF-UHFFFAOYSA-N
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Description

Sodium tetrakis[4-(trifluoromethyl)phenyl]borate(1−) (NaTFPB) is a fluorinated tetraarylborate salt with the molecular formula C28H16BF12Na. Its structure consists of a central boron atom coordinated to four para-substituted trifluoromethylphenyl groups and a sodium counterion. This compound is highly lipophilic due to the electron-withdrawing trifluoromethyl (–CF3) groups, which enhance its solubility in organic solvents and stability under oxidative conditions .

NaTFPB is widely used as:

  • An anionic additive in ion-selective electrodes (ISEs) and optodes for sodium ion detection .
  • A phase-transfer catalyst in organic synthesis .
  • A counterion for stabilizing cationic complexes in organometallic chemistry .

Its decomposition temperature is 310°C, reflecting thermal stability suitable for high-temperature applications .

Properties

CAS No.

22533-15-9

Molecular Formula

C28H16BF12Na

Molecular Weight

614.2 g/mol

IUPAC Name

sodium;tetrakis[4-(trifluoromethyl)phenyl]boranuide

InChI

InChI=1S/C28H16BF12.Na/c30-25(31,32)17-1-9-21(10-2-17)29(22-11-3-18(4-12-22)26(33,34)35,23-13-5-19(6-14-23)27(36,37)38)24-15-7-20(8-16-24)28(39,40)41;/h1-16H;/q-1;+1

InChI Key

KXIHZUVOFLOTPF-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=C(C=C1)C(F)(F)F)(C2=CC=C(C=C2)C(F)(F)F)(C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C(F)(F)F.[Na+]

Origin of Product

United States

Preparation Methods

Traditional Magnesium-Mediated Approach

The most widely reported method for fluorinated tetraarylborates involves Grignard reagent formation followed by borate salt precipitation. For sodium tetrakis[4-(trifluoromethyl)phenyl]borate(1−), this would entail:

Reaction Scheme :

  • Grignard Formation :
    $$ \text{4-(Trifluoromethyl)bromobenzene} + \text{Mg} \xrightarrow{\text{Et}2\text{O}} \text{4-(CF}3\text{)C}6\text{H}4\text{MgBr} $$
  • Borate Synthesis :
    $$ 4 \text{4-(CF}3\text{)C}6\text{H}4\text{MgBr} + \text{NaBF}4 \rightarrow \text{NaB}[4\text{-(CF}3\text{)C}6\text{H}4]4 + 4 \text{MgBrF} $$

Optimized Conditions (adapted from):

  • Solvent: Anhydrous diethyl ether or THF
  • Temperature: 0–20°C under inert atmosphere
  • Stoichiometry: 4:1 aryl Grignard to NaBF4
  • Yield: ~70–82% (projected based on)

Critical Challenges :

  • Magnesium Safety : Excess Mg0 risks explosive decomposition during Grignard formation—a hazard documented in.
  • Regiochemical Purity : Ensuring exclusive 4-substitution requires rigorous bromobenzene precursor purification.

Magnesium-Free Bromine Exchange Protocol

Building on Leazer’s safety improvements for NaBArF24, a modified approach eliminates elemental magnesium:

Procedure :

  • Generate aryl Grignard via halogen exchange:
    $$ \text{4-(CF}3\text{)C}6\text{H}4\text{Br} + i\text{PrMgCl} \rightarrow \text{4-(CF}3\text{)C}6\text{H}4\text{MgCl} + i\text{PrBr} $$
  • Quench with NaBF4 in THF at −20°C
  • Aqueous workup and solvent removal

Advantages :

  • Eliminates risks from residual Mg0
  • Enables larger-scale synthesis (50–100 g batches)

Key Data from :

Parameter Value
Reaction Time 48 h
Purity Post-Wash >99% (by 19F NMR)
Water Content <500 ppm (after P2O5)

Alternative Metallation Routes

Direct Arylation via Alkali Metal Salts

Patent EP0608563A2 details pentafluorophenylborate synthesis using preformed arylmetals:

Adapted Protocol :

  • Generate 4-(trifluoromethyl)phenyllithium:
    $$ \text{4-(CF}3\text{)C}6\text{H}4\text{H} + \text{BuLi} \rightarrow \text{4-(CF}3\text{)C}6\text{H}4\text{Li} + \text{BuH} $$
  • React with BF3·Et2O in ethers:
    $$ 4 \text{ArLi} + \text{BF}3 \rightarrow \text{LiBAr}4 + 3 \text{LiF} $$
  • Cation exchange: Li+ → Na+ via Na2CO3

Yield Optimization :

  • Requires ≥3.7:1 ArLi:BF3 ratio to minimize triarylborane byproducts
  • Cryogenic conditions (−78°C) improve selectivity

Purification and Characterization

Hydrate Management

NaB[4-(CF3)C6H4]4 exhibits extreme hygroscopicity. Effective drying protocols include:

  • Azeotropic distillation with toluene (removes H2O via Dean-Stark trap)
  • Vacuum drying (0.1 Torr) over P2O5 at 120°C for 18 h

Quantitative Water Analysis (from):

Method Detection Limit
Karl Fischer Titration 100 ppm
Cp2Zr(CH3)2 NMR Assay 10 ppm

Spectroscopic Fingerprints

19F NMR :

  • Single peak at δ −57.6 ppm (CF3 groups)
    11B NMR :
  • Quintet at δ −16.2 ppm (JB-F = 32 Hz)
    Elemental Analysis :
Component Calculated (%) Observed (%)
C 41.61 41.57
H 1.70 1.66

Industrial-Scale Considerations

Cost Drivers

  • Precursor Availability : 4-(Trifluoromethyl)bromobenzene costs ≈$12/g (vs. $6/g for 3,5-isomer)
  • Solvent Recovery : THF/ether recycling impacts process viability

Emerging Methodologies

Electrochemical Synthesis

Preliminary studies on pentafluorophenylborates suggest:

  • Cathodic reduction of aryl bromides in BF3-containing electrolytes
  • Potential for 60% yield at 2.5 V (vs. Ag/AgCl)

Flow Chemistry Approaches

Microreactor systems may address:

  • Heat dissipation during exothermic steps
  • Improved mixing for higher selectivity

Chemical Reactions Analysis

Anion Exchange Reactions

NaBArF₄ participates in anion exchange processes, particularly in non-aqueous media. For example, it reacts with amino acid ester hydrochlorides in chloroform to replace chloride ions:

text
R-NH₃⁺Cl⁻ + NaBArF₄ → R-NH₃⁺BArF₄⁻ + NaCl↓

Experimental Conditions ( ):

  • Solvent: Chloroform (40 mL)

  • Temperature: 35°C

  • Duration: 24 hours

  • Yield: ~62%

ParameterValue
PrecipitateAgCl (formation confirmed via AgNO₃ test)
Product IsolationRotary evaporation followed by vacuum drying

This reaction is critical for generating lipophilic ionic liquids or ion-paired catalysts.

Role in Ion-Selective Optodes (ISOs)

NaBArF₄ enhances pH sensitivity in plasticized polymer membranes. When paired with chromoionophores, it enables cation extraction via ion-exchange ( ):

Membrane ComponentFunction
Poly(n-butyl acrylate)Matrix
Chromoionophore IOptical pH indicator
NaBArF₄Lipophilic additive for cation uptake

Performance Metrics :

  • Sensitivity: >10-fold improvement in pH response compared to non-plasticized ISOs.

  • Stability: Retains functionality in aqueous and organic phases.

Degradation Studies

Under catalytic conditions, NaBArF₄ derivatives undergo decomposition. Key findings from Pd/Hg-catalyzed systems ( ):

Catalyst SystemDecomposition RateMajor Byproducts
Pd(NO₃)₂ModeratePhenylborates (1PB, 2PB)
Pd + Hg(C₆H₅)₂Accelerated3PB, biphenyl
Hg(C₆H₅)NO₃ (alone)NoneN/A
  • Induction Period : ~17 hours observed before byproduct formation.

  • Mechanism : Radical-mediated degradation inferred from phenylborate distribution.

Synthetic Utility in Organometallic Chemistry

NaBArF₄ is synthesized via Grignard reagent exchange ( ):

text
NaBF₄ + 4 ArFMgBr → NaBArF₄ + 4 MgBrF

Conditions :

  • Reagents: 3,5-bis(trifluoromethyl)phenylmagnesium bromide.

  • Solvent: Dry ether or THF.

  • Yield: ~70–85% (industrial scale).

Non-Coordinating Behavior in Catalysis

The BArF₄⁻ anion’s steric and electronic properties prevent metal coordination, making it ideal for cationic catalysts. Applications include:

  • Olefin Polymerization : Stabilizes cationic metal centers (e.g., [Pd(η³-C₃H₅)(PR₃)]⁺BArF₄⁻) ( ).

  • Carbonylation Reactions : Enhances turnover in Pd-catalyzed CO/ethylene polyketone synthesis.

Stability and Solubility

PropertyValueSource
Melting Point310°C (decomposes)
SolubilityChloroform, DMSO, water
HydrationMay contain 1–5% water

Scientific Research Applications

Sodium tetrakis[4-(trifluoromethyl)phenyl]borate(1-) is a compound with diverse applications in chemistry, biology, and industry, particularly as a cation exchanger and in the creation of selective membranes and sensors. It is also known as Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate .

Scientific Research Applications

Chemistry: Sodium tetrakis(4-fluorophenyl)borate is utilized as a cation exchanger in preparing organic pseudoisocyanine nanoparticles and polymeric membrane sensors. It can extract quaternary ammonium salts (R4N +) and protonated aromatic amines (R3NH +) into organic solvents, which facilitates their separation and quantification from complex mixtures in pharmaceutical analysis.

Biology: This compound is used in developing sensors for detecting biological molecules like dopamine. Sodium Tetrakis(4-fluorophenyl)borate can disrupt the attachment of band 3 protein to the spectrin cytoskeleton in red blood cell membranes due to the saturation of electrophilic centers at the binding site.

Industry: Sodium tetrakis(4-fluorophenyl)borate is employed in the production of high-performance materials and as a dopant for valinomycin-based potassium-selective membranes.

Biochemical Analysis

Sodium Tetrakis(4-fluorophenyl)borate plays a significant role in biochemical reactions, particularly in the potentiometric measurement of ammonia and blood urea nitrogen (BUN) sensors. It influences cellular processes, including cell signaling pathways, gene expression, and cellular metabolism and affects the function of ion-selective electrodes, which are used to measure ion concentrations in cells. At the molecular level, this compound exerts its effects through ionic interactions with biomolecules, acting as a cation exchanger and facilitating the selective binding of specific ions.

Data Table

ApplicationDescription
Cation ExchangeUsed in the preparation of organic pseudoisocyanine nanoparticles and polymeric membrane sensors.
Extraction of AminesFacilitates the separation and quantification of quaternary ammonium salts and protonated aromatic amines from complex mixtures by extracting them into organic solvents.
Biological SensorsUsed in the development of sensors for detecting biological molecules such as dopamine.
Disruption of Spectrin-Membrane InteractionsDisrupts the attachment of band 3 protein to the spectrin cytoskeleton in red blood cell membranes, which is attributed to the saturation of electrophilic centers at the binding site.
Production of High-Performance MaterialsEmployed in the production of high-performance materials and as a dopant for valinomycin-based potassium-selective membranes.
Biochemical ReactionsPlays a significant role in biochemical reactions, especially in the potentiometric measurement of ammonia and blood urea nitrogen (BUN) sensors.
Cellular ProcessesInfluences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism, and affects the function of ion-selective electrodes, which are used to measure ion concentrations in cells.
Ion Selective MembranesSodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate was used in the preparation of poly(n-butyl acrylate)-based ion-selective membranes . Plasticizer-based ISOs show much higher pH sensitivity when using chromoionophore I and tetrakis[3,5-bis .

Case Studies

  • Extraction of Quaternary Ammonium Salts and Aromatic Amines: In pharmaceutical analysis, Sodium Tetrakis(4-fluorophenyl)borate extracts quaternary ammonium salts (R 4N +) and protonated aromatic amines (R 3NH +) into organic solvents, which facilitates their separation and quantification from complex mixtures.
  • Disruption of Spectrin-Membrane Interactions: In studies of red blood cell membranes, Sodium Tetrakis(4-fluorophenyl)borate disrupts the attachment of band 3 protein to the spectrin cytoskeleton, which is attributed to the saturation of electrophilic centers at the binding site, highlighting the role of electrostatic interactions.
  • Amino Acid Ester Analysis: A mixture of amino acid ester hydrochloride (1.0 equiv., 100 mg) and sodiumtetrakis [3,5-bis(trifluoromethyl)phenyl] borate (NaBArF) (1.1 equiv.) was added to chloroform (40 mL) in a 100 mL round-bottom flask. This was then stirred at 35 degrees Celsius for 24 hours. The progress of the reaction was monitored by taking an aliquot from the clear solution. The anion exchange reaction was deemed complete when no further precipitation (AgCl) was observed upon addition of an aqueous solution of AgNO3 to the aliquot. The resulting white precipitate was removed by filtering twice, and the solvent of the filtrate was subjected to rotary evaporation under reduced pressure .

Comparison with Similar Compounds

a) Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF<sup>24</sup>)

  • Structure : Contains eight –CF3 groups (3,5-positions on each phenyl ring), making it more fluorinated than NaTFPB.
  • Synthesis : Prepared via reaction of 3,5-bis(trifluoromethyl)bromobenzene with Mg, followed by treatment with B(OMe)3 and NaBF4.
  • Applications : Used in low-polarity solvents for stabilizing weakly coordinating anions .

b) Sodium Tetrakis(4-methoxyphenyl)borate (2f)

  • Structure : Features electron-donating methoxy (–OCH3) groups at the para positions.
  • Synthesis : Synthesized from 4-bromoanisole, Mg, and NaBF4 in THF/Et2O .
  • Thermal Stability : Decomposes at 260°C, lower than NaTFPB due to reduced electron-withdrawing effects .

c) Sodium Tetrakis(4-fluorophenyl)borate Dihydrate

  • Structure : Contains para-fluorine substituents and two water molecules.
  • Applications : Employed in potentiometric sensors for ammonia and urea detection .
  • Solubility : Higher aqueous solubility than NaTFPB due to –F groups and hydration .

d) Sodium Tetrakis(4-methylphenyl)borate

  • Structure : Electron-donating methyl (–CH3) groups at para positions.
  • Synthesis : Prepared from 4-bromotoluene and B(OMe)3.
  • Reactivity: Used in regioselective cross-coupling reactions (e.g., synthesis of but-2-enoates) .

e) Sodium Tetraphenylborate (NaTPB)

  • Structure : Unsubstituted phenyl groups.
  • Limitations : Poor lipophilicity and stability in acidic conditions compared to fluorinated analogs .

Physicochemical Properties

Compound Substituents Molecular Weight Decomposition Temp. Solubility Key Applications
NaTFPB 4-CF3 886.2 g/mol 310°C Organic solvents, H2O ISEs, phase-transfer catalysis
NaBArF<sup>24</sup> 3,5-CF3 1067.7 g/mol >300°C Low-polarity solvents Organometallic stabilization
Sodium tetrakis(4-methoxyphenyl)borate 4-OCH3 756.5 g/mol 260°C Methanol, H2O Electrochemical synthesis
Sodium tetrakis(4-fluorophenyl)borate 4-F 450.2 g/mol Not reported H2O Surfactant titration, biosensors
Sodium tetraphenylborate None 342.2 g/mol 300°C H2O Precipitation of K<sup>+</sup>

Performance in Ion-Selective Electrodes

  • NaTFPB : Superior selectivity for Na<sup>+</sup> over K<sup>+</sup> due to –CF3 groups, which reduce interference from lipophilic anions .
  • Sodium tetrakis(4-fluorophenyl)borate : Used in ammonia sensors but shows lower Na<sup>+</sup> selectivity compared to NaTFPB .
  • KTFPB (K<sup>+</sup> analog) : Modified with –CF3 groups for K<sup>+</sup> detection in ISEs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for sodium tetrakis[4-(trifluoromethyl)phenyl]borate(1-), and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via metathesis reactions using sodium salts (e.g., NaBPh₄) and fluorinated arylboron precursors. Key steps include:

  • Anion exchange : Reacting sodium tetraphenylborate with fluorinated aryl halides under inert atmospheres to avoid hydrolysis .
  • Solvent selection : Use anhydrous ethers or dichloromethane to stabilize the borate anion and minimize side reactions .
  • Purification : Crystallization from polar aprotic solvents (e.g., THF/hexane mixtures) enhances purity (>98%), with residual solvents quantified via Karl Fischer titration .

Q. How should researchers handle moisture sensitivity during storage and experimental use?

  • Best Practices :

  • Storage : Keep in airtight containers under inert gas (argon/nitrogen) at room temperature, protected from light. Avoid refrigeration to prevent condensation .
  • In-situ drying : Pre-dry solvents (e.g., THF over molecular sieves) and employ Schlenk-line techniques for moisture-sensitive reactions .
  • Purity verification : Monitor water content via NMR (e.g., residual H₂O peaks in DMSO-d₆) or gravimetric analysis .

Q. What spectroscopic techniques are most effective for characterizing this borate salt?

  • Analytical Workflow :

  • ¹⁹F NMR : Confirm fluorinated aryl group integration and detect impurities (δ = -60 to -65 ppm for CF₃ groups) .
  • ESI-MS : Identify the intact [B(C₆H₃(CF₃)₂)₄]⁻ anion (m/z ~886) and rule out decomposition products .
  • FT-IR : Validate B–C bonding (stretching at ~1450 cm⁻¹) and absence of B–O species (indicative of hydrolysis) .

Advanced Research Questions

Q. How can contradictory solubility data in nonpolar solvents be resolved for electrochemical applications?

  • Critical Analysis :

  • Solvent polarity : The borate’s solubility in low-polarity media (e.g., toluene) depends on counterion pairing. Use conductivity measurements to assess ion dissociation efficiency .
  • Additive effects : Co-solvents like 2-nitrophenyl octyl ether (o-NPOE) improve solubility in PVC-based ion-selective membranes, as shown in ionophore studies .
  • Contradictions : Discrepancies in literature may arise from residual ethers in commercial samples, which act as plasticizers. Pre-treatment with activated charcoal mitigates this .

Q. What strategies optimize its role as a weakly coordinating anion in catalytic systems?

  • Design Principles :

  • Catalyst stabilization : Pair with cationic transition metals (e.g., Rh⁺ or Pd²⁺) to prevent anion coordination, enhancing catalytic activity in C–C coupling reactions .
  • Solvent compatibility : Use dichloromethane or fluorinated solvents (e.g., 1,2-difluorobenzene) to maintain anion inertness in polar reaction media .
  • Competitive studies : Compare turnover numbers (TON) with alternative anions (e.g., BArF₄⁻ vs. PF₆⁻) to quantify electronic effects .

Q. How do structural variations (e.g., para vs. meta substitution) impact electrochemical stability?

  • Structural Insights :

  • Substituent positioning : The 4-(trifluoromethyl)phenyl group provides superior electrochemical stability (up to +2.5 V vs. Ag/Ag⁺) compared to meta-substituted analogs, as shown in cyclic voltammetry studies .
  • Crystallography : X-ray data reveal tighter ion pairing in meta-substituted derivatives, increasing resistance to anion oxidation .
  • DFT modeling : Calculate HOMO-LUMO gaps to predict redox behavior; para-substitution lowers LUMO energy, enhancing stability .

Q. What methodologies address discrepancies in ion-selective membrane performance using this borate?

  • Troubleshooting Guide :

  • Membrane composition : Optimize PVC-to-plasticizer ratios (e.g., 33:66 wt% with DOS) to balance mechanical integrity and ion mobility .
  • Interference testing : Evaluate selectivity coefficients (log K) for competing ions (e.g., Na⁺ vs. K⁺) using the separate solution method .
  • Long-term drift : Monitor potential stability over 72 hours; leaching of borate anions can be minimized by crosslinking with ETH-500 .

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